molecular formula C32H23ClF4N2O B2546035 [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 477762-87-1

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2546035
CAS No.: 477762-87-1
M. Wt: 562.99
InChI Key: VZFCTMAXJXFMNJ-UHFFFAOYSA-N
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Description

The compound [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone features a pyrazole core substituted with a 4-chlorophenyl group at position 4 and a biphenyl moiety (2'-fluoro-4'-propyl) at position 3. The methanone group is attached to a 3-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClF4N2O/c1-2-4-20-7-16-27(29(34)17-20)21-8-10-23(11-9-21)30-28(22-12-14-26(33)15-13-22)19-38-39(30)31(40)24-5-3-6-25(18-24)32(35,36)37/h3,5-19H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFCTMAXJXFMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C31H23ClF3N2O
  • Molecular Weight : 620.8829932 g/mol
  • CAS Number : Not specified in the search results.

The structure features a pyrazole ring substituted with various functional groups that contribute to its biological properties. Notably, the presence of halogen atoms (chlorine and fluorine) may influence the compound's interaction with biological targets.

Research indicates that pyrazole derivatives often exhibit diverse mechanisms of action. The specific interactions of this compound with biological targets have not been extensively detailed in the available literature. However, similar compounds have shown:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as DNA gyrase and cyclooxygenase.
  • Antimicrobial Activity : Compounds in this class have been noted for their effectiveness against various bacterial strains, potentially through disruption of cell wall synthesis or interference with nucleic acid function.

Antimicrobial Efficacy

A study on related pyrazole compounds demonstrated significant antimicrobial activity against a range of pathogens. For instance:

CompoundPathogenMIC (µg/mL)
P6E. coli10
P7S. aureus15
P8Mycobacterium tuberculosis5

These results suggest that modifications to the pyrazole core can enhance activity against specific pathogens, indicating a potential for optimizing the lead compound for better efficacy.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. For instance, derivatives have shown varying degrees of cytotoxicity against human cell lines:

CompoundCell LineIC50 (µM)
P9HepG225
P10MCF-730

These findings highlight the importance of balancing antimicrobial efficacy with cytotoxicity to ensure therapeutic viability.

Case Studies and Research Findings

  • Antitubercular Activity : A focused library study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with promising antitubercular activity. The best compounds exhibited low cytotoxicity while effectively inhibiting Mycobacterium tuberculosis within macrophages .
  • Multi-receptor Targeting : Research on haloperidol derivatives emphasizes the potential for multi-receptor targeting in drug design. The structural modifications similar to those in the target compound could lead to enhanced binding affinities across various receptors .
  • DNA Gyrase Inhibition : Recent studies on benzofuran-pyrazole compounds have shown significant inhibition of E. coli DNA gyrase B, suggesting that similar mechanisms may be applicable to the compound .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with simpler precursors such as substituted phenols and hydrazones.
  • Reactions : Key reactions may include nucleophilic substitutions and cyclization processes to form the pyrazole structure.
  • Purification : After synthesis, purification techniques such as recrystallization or column chromatography are employed to obtain pure compounds.

Therapeutic Applications

The compound exhibits potential therapeutic applications due to its structural features that allow for interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds often display antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies with known antimicrobial agents .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer activities. The presence of halogen substituents in the structure can enhance the compound's ability to interact with cellular targets involved in cancer proliferation pathways. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Material Science Applications

In addition to medicinal uses, this compound may have applications in material science, particularly in the development of organic semiconductors and photonic materials.

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, compounds like 4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone can be explored for use in OLED technology. The ability to tune electronic properties through substitution allows for the design of materials with specific emission spectra suitable for display technologies .

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazole derivatives revealed that those containing trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This finding highlights the importance of functional group variation in optimizing biological activity.

Case Study 2: Structural Characterization

Crystallographic studies on related pyrazole compounds have provided insights into their molecular interactions and conformations. Such studies are crucial for understanding how structural variations influence biological activity and material properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound Pyrazole (4-Cl, 5-biphenyl), 3-CF3-methanone C₃₄H₂₂ClF₄N₂O Fluorinated biphenyl, trifluoromethyl group Not explicitly reported (inferred: potential anticancer/antimicrobial) N/A
[2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone] Triazole (4-Cl, 5-pyridinyl), thioether, 4-F-ethanone C₂₂H₁₅ClFN₅OS Sulfur linkage, pyridine substitution Antifungal/antibacterial (inferred from triazole class)
[(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone] Pyrazole (5-NH₂, 1-phenyl), 4-Cl-methanone C₁₆H₁₂ClN₃O Amino group, chlorophenyl Antimicrobial (pyrazolone derivatives)
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Pyrazole (4-Cl, 5-OH), thiophene-methanone C₂₀H₁₃ClN₂O₂S Hydroxyl group, thiophene substitution Broad-spectrum antibacterial
[(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone] Pyrazole (4-Cl, 5-CF3-pyridinyl) C₁₈H₁₀Cl₂F₃N₂O Chloropyridine, trifluoromethyl Agrochemical/antiviral (pyridine derivatives)

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound and enhances lipophilicity compared to hydroxyl- or amino-substituted analogs (e.g., ).
  • Molecular Weight : The biphenyl substituent in the target compound increases its molecular weight (~564 g/mol) relative to simpler analogs like (297.7 g/mol) or (~469.9 g/mol).
  • Solubility : The sulfur-containing thioether in and hydroxyl group in may improve aqueous solubility compared to the highly fluorinated target compound.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propylbiphenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Friedel-Crafts acylation to introduce the trifluoromethylbenzoyl group, using AlCl₃ as a catalyst .
  • Suzuki-Miyaura coupling to attach the biphenyl moiety, leveraging palladium catalysts and aryl boronic acids .
  • Pyrazole ring formation via cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones .
    Key considerations: Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products like regioisomeric pyrazoles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT and COSY to resolve overlapping signals from the biphenyl and pyrazole moieties .
  • FT-IR : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
  • LC-MS : Confirm molecular weight (exact mass) and purity, especially for intermediates with labile substituents (e.g., trifluoromethyl groups) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), noting zones of inhibition .
  • Enzyme inhibition : Test against kinases or receptors (e.g., TNF-α) via fluorescence-based assays, comparing IC₅₀ values to known inhibitors .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities in this compound?

  • Methodological Answer :

  • Single-crystal XRD : Determine dihedral angles between the pyrazole and biphenyl rings to assess planarity (e.g., angles <10° indicate conjugation) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···F, π-π stacking) that stabilize the crystal lattice .
  • Example: A related methanone derivative showed C-H···O hydrogen bonds contributing to 12.8% of total interactions .

Q. What computational methods predict the compound’s binding affinity in molecular docking studies?

  • Methodological Answer :

  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model interactions with target proteins (e.g., Pfmrk kinase) .
  • Quantum chemical calculations : Perform DFT (B3LYP/6-311G**) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
  • Case study: A chlorophenyl-pyrazole methanone exhibited a docking score of −9.2 kcal/mol against Pfmrk, driven by halogen bonds with Tyr⁹⁷ .

Q. How can contradictory bioactivity data from different assays be reconciled?

  • Methodological Answer :

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO solvent blanks) .
  • Structural analogs : Compare activity trends across derivatives to identify substituent-specific effects (e.g., fluoro vs. chloro groups altering logP and membrane permeability) .
  • Meta-analysis : Cross-reference results with databases like ChEMBL to identify assay-specific artifacts (e.g., fluorescence quenching in kinase assays) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without precipitating the compound .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, monitored via LC-MS stability assays .
  • Accelerated stability testing : Expose the compound to varied pH (2–9) and temperatures (25–40°C) to identify degradation pathways (e.g., hydrolysis of the trifluoromethyl group) .

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